

3-Chloro-5-hydroxybenzoic Acid: A Selective GPR81 Agonist with Therapeutic Potential

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Compound of Interest

Compound Name: 3-Chloro-5-hydroxybenzoic Acid

Cat. No.: B1664645

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction:

3-Chloro-5-hydroxybenzoic acid (3-Cl-5-HBA) has emerged as a potent and selective agonist for the G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCA1). GPR81 is predominantly expressed in adipocytes and is the endogenous receptor for lactate. Its activation leads to the inhibition of lipolysis, making it an attractive therapeutic target for metabolic diseases such as dyslipidemia and type 2 diabetes. This technical guide provides a comprehensive overview of the GPR81 agonist activity of **3-chloro-5-hydroxybenzoic acid**, including its quantitative data, detailed experimental protocols for its characterization, and a visualization of the associated signaling pathways.

Quantitative Data Summary

The agonist activity of **3-chloro-5-hydroxybenzoic acid** at the GPR81 receptor has been characterized across multiple species. The following table summarizes the key quantitative data, primarily focusing on its potency (EC50).



Species	Assay Type	Parameter	Value (µM)	Reference
Human	cAMP Inhibition	EC50	16	[1]
Monkey	cAMP Inhibition	EC50	17	[1]
Dog	cAMP Inhibition	EC50	67	[1]
Rat	cAMP Inhibition	EC50	7	[1]
Mouse	cAMP Inhibition	EC50	22	[1]
Hamster	cAMP Inhibition	EC50	27	[1]

GPR81 Signaling Pathways

Activation of GPR81 by an agonist like **3-chloro-5-hydroxybenzoic acid** initiates a signaling cascade primarily through the Gi alpha subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP subsequently inhibits protein kinase A (PKA) activity, which in turn reduces the phosphorylation and activation of hormone-sensitive lipase (HSL), ultimately leading to the inhibition of lipolysis in adipocytes.



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GPR81 signaling pathway upon agonist binding.

Experimental Protocols

The characterization of **3-chloro-5-hydroxybenzoic acid** as a GPR81 agonist involves several key in vitro assays. The following are detailed methodologies for these experiments.



cAMP Inhibition Assay

This assay measures the ability of a compound to inhibit the production of cyclic AMP, a key second messenger in GPR81 signaling.

- 1. Cell Culture and Preparation:
- A stable cell line expressing the human GPR81 receptor (e.g., HEK293 or CHO cells) is used.
- Cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin) and maintained at 37°C in a 5% CO2 incubator.
- On the day of the assay, cells are harvested, washed, and resuspended in assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).
- 2. Assay Procedure:
- Cells are seeded into a 384-well plate.
- A phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) is added to prevent cAMP degradation.
- Test compounds (e.g., 3-chloro-5-hydroxybenzoic acid) are added at various concentrations.
- Forskolin (an adenylyl cyclase activator, typically at 5 μ M) is added to stimulate cAMP production.
- The plate is incubated for 30 minutes at room temperature.
- Lysis buffer is added, followed by the detection reagents from a commercial cAMP assay kit (e.g., HTRF or AlphaScreen).
- 3. Data Analysis:
- The signal (e.g., fluorescence ratio) is measured using a plate reader.



 The data is normalized to the control (forskolin alone) and a dose-response curve is generated to calculate the EC50 value.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β -arrestin to the activated GPR81 receptor, an event that occurs downstream of G protein activation and is involved in receptor desensitization and signaling.

1. Cell Line:

 A cell line engineered to express GPR81 fused to a protein fragment and β-arrestin fused to a complementary fragment is used (e.g., PathHunter β-arrestin cells from DiscoverX).

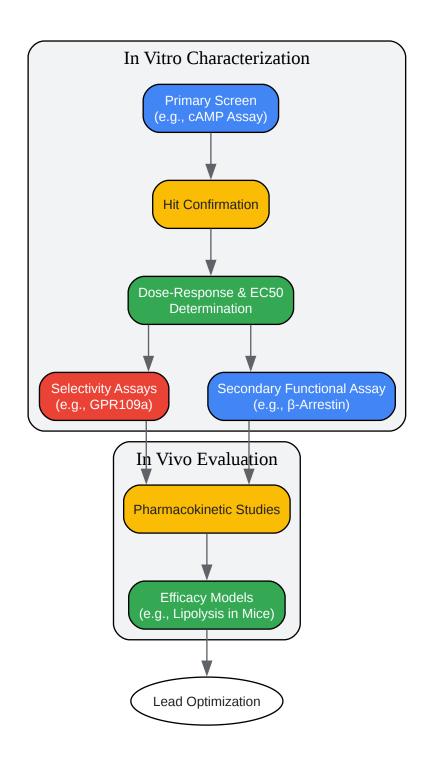
2. Assay Procedure:

- Cells are seeded into a 384-well white, clear-bottom plate and incubated overnight.
- The medium is replaced with assay buffer.
- Test compounds are added at various concentrations.
- The plate is incubated for 90 minutes at 37°C.
- Detection reagents are added according to the manufacturer's protocol.
- The plate is incubated for 60 minutes at room temperature.
- 3. Data Analysis:
- Chemiluminescence is measured using a plate reader.
- A dose-response curve is plotted to determine the EC50 of the compound for β-arrestin recruitment.

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and characterization of GPR81 agonists.





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References

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